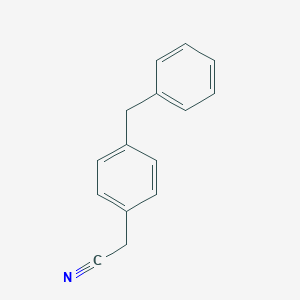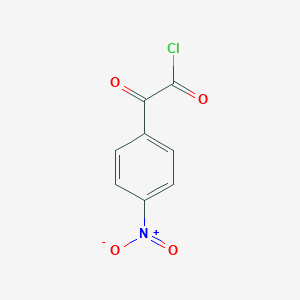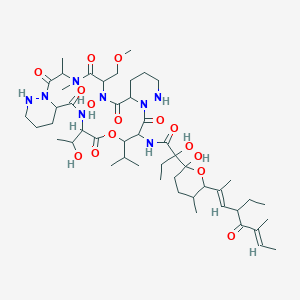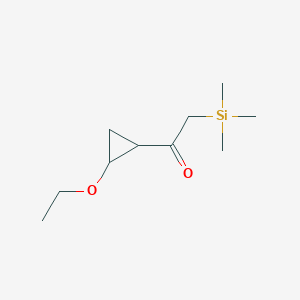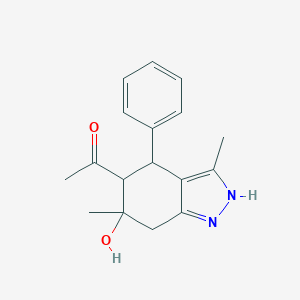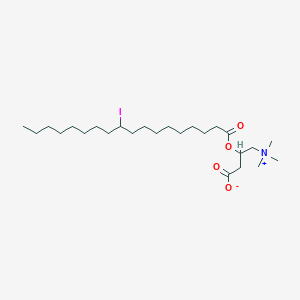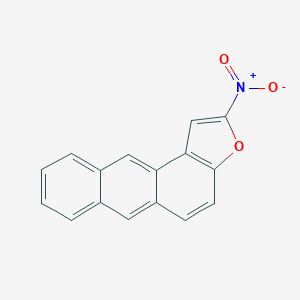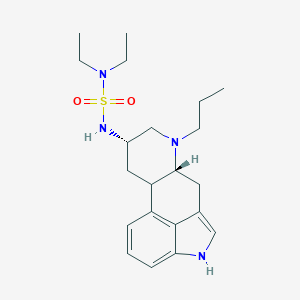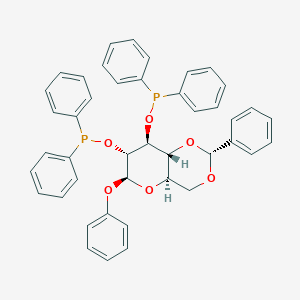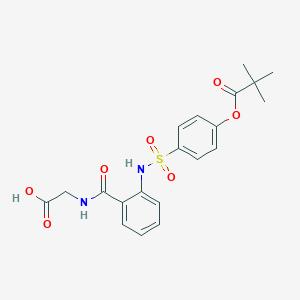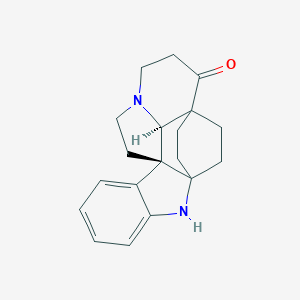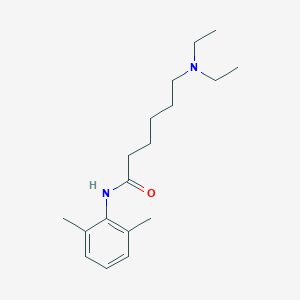
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is believed to act as a sympathomimetic agent, stimulating the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased arousal, improved attention, and enhanced physical performance.
Biochemical And Physiological Effects
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been shown to increase heart rate, blood pressure, and respiratory rate. It can also increase the release of glucose and fatty acids from storage, providing additional energy for physical activity. Additionally, it has been shown to improve mood and reduce fatigue.
Advantages And Limitations For Lab Experiments
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it is important to note that 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, its stimulant properties may make it unsuitable for certain types of experiments.
Future Directions
There are several future directions for research on 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide. One potential area of investigation is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its long-term effects on human health and its potential for abuse. Finally, there is a need for more studies on the optimal dosage and administration of 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide for various applications.
Synthesis Methods
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylacetonitrile with diethylamine and subsequent reduction of the resulting intermediate. The final product can be obtained through purification and isolation.
Scientific Research Applications
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been investigated for its potential use in various scientific research fields, including pharmacology, neuroscience, and sports performance enhancement. It has been shown to possess stimulant properties and can enhance cognitive function, increase energy, and improve physical performance.
properties
CAS RN |
102089-69-0 |
|---|---|
Product Name |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-(diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-5-20(6-2)14-9-7-8-13-17(21)19-18-15(3)11-10-12-16(18)4/h10-12H,5-9,13-14H2,1-4H3,(H,19,21) |
InChI Key |
QBIKTOPWNHEWHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
synonyms |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



